molecular formula C12H23NO5 B558211 Boc-Ser-Otbu CAS No. 7738-22-9

Boc-Ser-Otbu

Cat. No. B558211
CAS RN: 7738-22-9
M. Wt: 261.31 g/mol
InChI Key: NSNZHQVMWJPBPI-QMMMGPOBSA-N
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Scientific Research Applications

properties

IUPAC Name

tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNZHQVMWJPBPI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427062
Record name Boc-Ser-Otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ser-Otbu

CAS RN

7738-22-9
Record name Boc-Ser-Otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
G Han, M Tamaki, VJ Hruby - The Journal of Peptide Research, 2001 - Wiley Online Library
Fast, efficient and selective deprotection of the tert‐butoxycarbonyl (Boc) group of various amino acids and peptides was achieved by using hydrogen chloride (4 m) in anhydrous …
Number of citations: 213 onlinelibrary.wiley.com
T Teshima, T Nakai, Y Ueki, T Shiba - Tetrahedron, 1987 - Elsevier
Lepidopteran C is a minor component in a group of lepidopterans which are self-defence substances produced in haemolymph of silkworm. Its structure was determined by the Edman …
Number of citations: 16 www.sciencedirect.com
D Li - 2014 - ir.library.oregonstate.edu
Coibamide A is a highly methylated cyclic depsipeptide isolated from Panamanian marine filamentous cyanobacteria as part of an International Cooperative Biodiversity Groups (ICBG) …
Number of citations: 0 ir.library.oregonstate.edu
F Zhang, JP Mayer, V Gelfanov, F Liu… - Protein and Peptide …, 2018 - ingentaconnect.com
Background: Research has been directed at the optimization of insulin for medicinal purposes. An insulin analog that could be reversibly activated might provide more precise …
Number of citations: 3 www.ingentaconnect.com
D Forget, D Boturyn, E Defrancq… - … A European Journal, 2001 - Wiley Online Library
A convergent strategy for the synthesis of peptide–oligonucleotide conjugates (POC) is presented. Chemoselective ligation of peptide to oligonucleotide was accomplished by oxime …
R Quaderer, A Sewing, D Hilvert - Helvetica Chimica Acta, 2001 - Wiley Online Library
C‐Terminal peptide thioesters are shown to react efficiently with peptide fragments containing an N‐terminal selenocysteine to give selenoproteins. In analogy to the native chemical …
Number of citations: 195 onlinelibrary.wiley.com
H Kim, W Choi, S Lee, S Kim, J Ham, JH Seo, S Jang… - Polymer, 2014 - Elsevier
… COP (545 mg, 3.82 mmol) in 10 mL of benzene was slowly added to the stirred N-Boc-Ser-OtBu solution. After the addition, the reaction mixture was maintained at ambient temperature …
Number of citations: 14 www.sciencedirect.com
X Qiu, S Ong, C Bernal, D Rhee… - The Journal of Organic …, 1994 - ACS Publications
… that a major side product, [ 1- O- [ 11 - [ [ (2,4,6-tr imethylbenzyl) oxy] carbonyl] undecyl]-2-0-methyl-sn-glycero-3-phosphoryl]-o-chlorophenol, was generated because the Boc-Ser-OtBu …
Number of citations: 39 pubs.acs.org
M Marchini, M Mingozzi, R Colombo… - … A European Journal, 2012 - Wiley Online Library
The synthesis of eight bifunctional diketopiperazine (DKP) scaffolds is described; these were formally derived from 2,3‐diaminopropionic acid and aspartic acid (DKP‐1–DKP‐7) or …
M Giustiniano, P Tortorella… - Journal of Amino …, 2013 - downloads.hindawi.com
A number of matrix metalloproteinases (MMPs) are important medicinal targets for conditions ranging from rheumatoid arthritis to cardiomyopathy, periodontal disease, liver cirrhosis, …
Number of citations: 20 downloads.hindawi.com

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